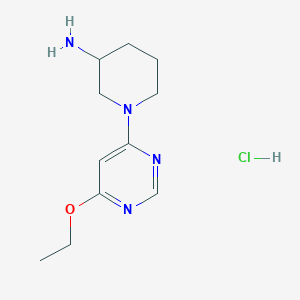
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a central carbon atom, which is also bonded to a 3,4-diethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学研究应用
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-3-(4-benzoylphenyl)propanoic acid
- (2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-dopa)
Uniqueness
(S)-2-Amino-3-(3,4-diethylphenyl)propanoic acid is unique due to its specific structural features, such as the 3,4-diethylphenyl group, which distinguishes it from other amino acids and related compounds. This structural uniqueness contributes to its distinct chemical and biological properties .
属性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3,4-diethylphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-10-6-5-9(7-11(10)4-2)8-12(14)13(15)16/h5-7,12H,3-4,8,14H2,1-2H3,(H,15,16)/t12-/m0/s1 |
InChI 键 |
IGGXQADMHRJVCR-LBPRGKRZSA-N |
手性 SMILES |
CCC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)CC |
规范 SMILES |
CCC1=C(C=C(C=C1)CC(C(=O)O)N)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















